![molecular formula C18H15N5O B2437038 6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-13-6](/img/structure/B2437038.png)
6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of USP28, a ubiquitin-specific peptidase associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80 °C or with triethyl orthoacetate and acetic anhydride at 160 °C .Scientific Research Applications
Synthesis and Chemical Properties
6-Benzyl-3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of interest within the broader category of triazolopyrimidines, which are synthesized for various scientific applications. The synthesis of related triazolopyrimidine derivatives often involves heteroaromatization processes or reactions with a variety of reagents to obtain novel compounds with potential biological activities. For instance, the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives from pyrano[2,3-d]pyrimidine-6-ones demonstrates the chemical versatility of triazolopyrimidines and their potential for generating compounds with antimicrobial properties (El-Agrody et al., 2001).
Biological Activities
The synthesis and evaluation of triazolopyrimidine derivatives for biological activities are a significant area of research. Compounds within this class have been explored for their antimicrobial and antitumor potential. For example, the synthesis of pyridotriazolopyrimidines as antitumor agents highlights the pursuit of novel therapeutic agents within this chemical framework (Abdallah et al., 2017). The structural diversity of triazolopyrimidines allows for the exploration of various biological activities, which could lead to the development of new pharmacological agents.
Supramolecular Chemistry
The potential of triazolopyrimidines extends into the realm of supramolecular chemistry, where their ability to form hydrogen-bonded supramolecular assemblies is of interest. The synthesis of novel pyrimidine derivatives for co-crystallization with crown ethers demonstrates the utility of these compounds in forming complex structures through hydrogen bonding, opening avenues for the development of new materials and molecular devices (Fonari et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . Most of the compounds showed superior cytotoxic activities against certain cell lines .
Future Directions
properties
IUPAC Name |
6-benzyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-7-9-15(10-8-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSFTODOFACPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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